N1 vs N3 Regioisomer Identity
3-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea (CAS 1602183-78-7) is the N1-substituted regioisomer, distinguished from the commercially available N3-substituted analog 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea (CAS 1935456-36-2). The SMILES for the target compound is CNC(=O)NCCn1cccn1, differing fundamentally from the N3 analog (InChI: 1S/C7H12N4O/c1-8-7(12)9-4-2-6-3-5-10-11-6) . In the N1 compound, the urea is attached to the 'pyrrole-like' nitrogen (N1) which participates in aromatic conjugation, whereas the N3 isomer attaches at the 'pyridine-like' nitrogen (N2), resulting in distinct electronic properties and hydrogen-bonding capabilities . Literature on pyrazolyl-urea SAR establishes that the position of urea attachment on the pyrazole ring is a primary determinant of kinase target engagement, with 5-pyrazolyl-ureas (structurally analogous to N1-substituted pyrazoles in terms of urea attachment to the nitrogen participating in aromatic conjugation) identified as the optimal scaffold for p38 MAPK inhibition (IC₅₀ 42–270 nM) over thiophene, pyrrole, and other heterocyclic alternatives [1].
| Evidence Dimension | Regioisomeric structure: urea substitution position on pyrazole ring |
|---|---|
| Target Compound Data | N1-substituted (pyrazol-1-yl); CAS 1602183-78-7; SMILES: CNC(=O)NCCn1cccn1; MW 168.20 |
| Comparator Or Baseline | N3-substituted (pyrazol-3-yl); CAS 1935456-36-2; InChI: 1S/C7H12N4O/c1-8-7(12)9-4-2-6-3-5-10-11-6; MW 168.20 |
| Quantified Difference | Different CAS numbers (1602183-78-7 vs 1935456-36-2); different SMILES/InChI; distinct site of urea attachment (N1 vs N3) with different electronic character of the pyrazole nitrogen involved |
| Conditions | Structural identity confirmed by SMILES, InChI, and CAS registry comparison |
Why This Matters
The N1 vs N3 substitution pattern is a fundamental structural distinction that alters electronic distribution, hydrogen-bonding potential, and target recognition, making regioisomer-specific procurement essential for reproducible SAR studies and kinase inhibitor development programs.
- [1] Lusardi, M.; et al. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules 2020, 25(15), 3457. Section 4.1 reports IC₅₀ values of 270 nM and 42 nM for 5-pyrazolyl-urea p38 inhibitors, confirming 5-pyrazolyl-urea as the best scaffold. View Source
